molecular formula C20H22O4 B8203650 Bisphenol A acetate propionate CAS No. 1071466-57-3

Bisphenol A acetate propionate

Cat. No. B8203650
CAS RN: 1071466-57-3
M. Wt: 326.4 g/mol
InChI Key: VWMUCEDXVAQLNS-UHFFFAOYSA-N
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Description

Bisphenol A acetate propionate is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bisphenol A acetate propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A acetate propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Endocrine Disruption and Binding : Bisphenol A strongly binds to human estrogen-related receptors, with hydrogen bonds playing a pivotal role in its binding and recruitment of phenol compounds (Liu et al., 2007).

  • Biodegradation and Metabolism : It can be biodegraded or metabolized by various organisms, leading to detoxication, though some metabolites might enhance estrogenicity or toxicity (Kang, Katayama, & Kondo, 2006).

  • Human Exposure : Human exposure to Bisphenol A has increased, primarily through food, due to the expanded use of epoxy resins and polycarbonate plastics. Its potential endocrine-disrupting effects on humans and fetuses warrant further investigation (Kang, Kondo, & Katayama, 2006).

  • Environmental Impact : Its presence in aquatic environments is rising, leading to endocrine-disrupting effects on aquatic organisms (Kang, Aasi, & Katayama, 2007).

  • Genotoxicity : Bisphenol A 3,4-quinone can form genotoxic adducts with certain DNA/RNA bases, impacting environmental and biological systems (Wu et al., 2017).

  • Toxicity Assessment : It shows no significant acute or chronic toxicity to aquatic invertebrates and plants (Mihaich et al., 2009).

  • Alternative Bisphenols : Alternatives like Bisphenol S and F are not safe, as they decrease basal testosterone secretion in human and rodent fetal testes, posing potential risks (Eladak et al., 2015).

  • Mechanisms of Action : The mechanisms of Bisphenol A action in various experimental models have been reviewed to address uncertainties about its effects on human and wildlife populations (Wetherill et al., 2007).

  • Detection and Analysis : A sensitive method for analyzing bisphenol compounds in sediment samples has been developed, capable of detecting BPA, bisphenol F, and bisphenol S in complex environmental samples (Wang et al., 2017).

  • Health and Environmental Fate : Bisphenol A can be transformed and degraded in terrestrial and aquatic environments through biological and nonbiological processes, with anoxic conditions potentially influencing degradation (Im & Löffler, 2016).

properties

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-19(22)24-18-12-8-16(9-13-18)20(3,4)15-6-10-17(11-7-15)23-14(2)21/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMUCEDXVAQLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A acetate propionate

CAS RN

1071466-57-3
Record name 1071466-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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